3-ethynylcyclobutan-1-one
Description
Contextual Significance of Strained Ring Systems in Synthesis and Design
Strained ring systems, particularly small rings like cyclobutanes, are of significant interest to organic chemists. wikipedia.orgnih.gov This interest stems from the inherent ring strain—a form of instability that arises from the deviation of bond angles from their ideal values. wikipedia.orgnumberanalytics.com In cyclobutane (B1203170), the internal bond angles are compressed to approximately 90° instead of the optimal 109.5° for sp³ hybridized carbon atoms. liskonchem.com
This strain is not a liability but a powerful synthetic tool. The potential energy stored within the strained framework can be harnessed to drive chemical reactions that would otherwise be unfavorable. wikipedia.org For instance, the relief of ring strain is a potent thermodynamic driving force for ring-opening and ring-expansion reactions. nih.gov This reactivity allows chemists to use strained rings as precursors to more complex cyclic or acyclic systems. In the context of cyclobutanone (B123998), the ring strain enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to less strained ketones like cyclohexanone (B45756). liskonchem.comfiveable.me This heightened reactivity makes cyclobutanones versatile intermediates in the synthesis of diverse organic molecules, including those with applications in medicinal chemistry and materials science. liskonchem.combris.ac.uk
Historical Development and Initial Syntheses of Cyclobutanone Scaffolds
The study of cyclobutanone chemistry began in the early 20th century. The parent compound, cyclobutanone, was first prepared by the Russian chemist Nikolai Kischner, who synthesized it in low yield from cyclobutanecarboxylic acid. wikipedia.org Kischner's method was arduous and inefficient, which spurred the search for more practical synthetic routes. wikipedia.org
A significant breakthrough came from the work of P. Lipp and R. Köster, who developed a more efficient synthesis by reacting diazomethane (B1218177) with ketene. wikipedia.org This reaction proceeds through the ring expansion of a cyclopropanone (B1606653) intermediate. wikipedia.org Over the decades, a variety of other methods have been developed to access the cyclobutanone core. orgsyn.org These strategies often involve either the degradation of five-carbon building blocks or the rearrangement of other cyclic structures. wikipedia.org The development of these diverse synthetic pathways has been crucial in making cyclobutanone and its derivatives readily accessible for research and application. orgsyn.orgorgsyn.org
| Method | Description |
| Kischner Synthesis | The first reported synthesis, involving the multi-step, low-yield conversion of cyclobutanecarboxylic acid. wikipedia.org |
| Lipp & Köster Synthesis | A more efficient route reacting diazomethane with ketene, proceeding via a cyclopropanone intermediate ring expansion. wikipedia.org |
| Oxaspiropentane Rearrangement | Involves the lithium iodide-catalyzed rearrangement of oxaspiropentane, which is formed from the epoxidation of methylenecyclopropane. wikipedia.org |
| Dithiane Alkylation | A two-step process starting with the dialkylation of 1,3-dithiane (B146892) with 1-bromo-3-chloropropane, followed by deprotection to yield the ketone. wikipedia.org |
| Homopropargylic Rearrangement | Solvolysis of specific acetylenic compounds can lead to the formation of the cyclobutanone ring system. orgsyn.org |
Unique Attributes of the Ethynyl (B1212043) and Cyclobutanone Functionalities in Concert
The chemical personality of 3-ethynylcyclobutan-1-one is defined by the interplay of its two key functional groups: the cyclobutanone ring and the ethynyl group.
The cyclobutanone moiety , as discussed, is characterized by significant ring strain. fiveable.me This strain activates the carbonyl group, making it a highly reactive electrophile. liskonchem.com It readily participates in reactions that lead to ring expansion or the formation of bicyclic systems, driven by the release of this strain energy. nih.gov
The ethynyl group (–C≡CH) is a linear, sp-hybridized functional group with unique electronic and structural properties. wikipedia.orgacs.org Its carbon-carbon triple bond is electron-rich and serves as a versatile handle for a wide array of chemical transformations. askfilo.com These include metal-catalyzed cross-coupling reactions (like Sonogashira coupling), cycloadditions (such as "click chemistry"), hydrosilylation, and its conversion into other functional groups like aldehydes, ketones, or vinyl groups. acs.orgresearchgate.net The terminal alkyne proton is also weakly acidic, allowing for the formation of acetylides, which are potent nucleophiles. fiveable.me
When combined in a single molecule, these two functionalities create a powerful and bifunctional building block. The strained ketone provides a reactive center for nucleophilic additions and rearrangements, while the ethynyl group offers a robust site for carbon-carbon bond formation and further molecular elaboration. The presence of the alkyne can also electronically influence the reactivity of the ring. This dual reactivity allows for sequential and controlled chemical operations, enabling the construction of intricate and diverse molecular frameworks from a relatively simple starting material.
Overview of Research Trajectories for this compound
While the parent cyclobutanone has a long history, substituted derivatives like this compound are subjects of more contemporary research. A prominent research trajectory for this compound is its use as a key intermediate in the synthesis of complex, C(sp3)-rich bicyclic structures that serve as bioisosteres in medicinal chemistry. amazonaws.com
Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as saturated bioisosteres for para-substituted benzene (B151609) rings, offering improved pharmacokinetic properties for drug candidates. amazonaws.com Recent research has demonstrated that this compound is a valuable precursor for creating novel multi-substituted BCPs. amazonaws.com In one approach, the compound is converted into a sulfonyl hydrazone, which then undergoes an intramolecular coupling reaction to form the highly strained BCP framework. amazonaws.com This strategy highlights the utility of this compound in providing access to underexplored, three-dimensional chemical space crucial for modern drug discovery. amazonaws.com
Scope and Objectives of the Academic Review
This academic review has been compiled to provide a focused and structured overview of the chemical compound this compound. The objective is to detail its significance within the broader context of contemporary organic synthesis. The preceding sections have aimed to:
Establish the importance of strained four-membered rings as reactive intermediates in chemical synthesis.
Provide a historical context for the development of synthetic routes to the core cyclobutanone scaffold.
Analyze the distinct and combined chemical attributes of the cyclobutanone ring and the ethynyl functional group.
Highlight a key, modern research application of this compound as a precursor to complex bicyclic systems for medicinal chemistry.
By adhering strictly to this outline, this review provides a concise yet thorough scientific summary of the title compound, grounded in its fundamental chemical principles and demonstrated synthetic utility.
Properties
CAS No. |
1936378-59-4 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethynylcyclobutan 1 One and Its Derivatives
Strategies for Cyclobutane (B1203170) Ring Construction Relevant to 3-Ethynylcyclobutan-1-one Architectures
The construction of the four-membered carbocyclic ring of cyclobutanone (B123998) is a pivotal step. Various strategies have been developed, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.
Photochemical and Thermal [2+2] Cycloadditions
The [2+2] cycloaddition reaction is arguably the most powerful and widely used method for synthesizing cyclobutane rings. organic-chemistry.org This reaction involves the union of two doubly bonded systems to form a four-membered ring. These reactions can be initiated either by light (photochemical) or by heat (thermal).
Photochemical [2+2] Cycloadditions: These reactions are a cornerstone of cyclobutane synthesis, often proceeding through the excitation of one of the alkene partners to a triplet state, which then adds to the ground state of the second alkene. synarchive.comorganic-chemistry.org The intramolecular variant is particularly useful for creating fused bicyclic systems. acs.org A common and effective approach involves the cycloaddition of an alkene with a ketene or a ketene equivalent. Dichloroketene, generated in situ, is a frequent choice due to its high reactivity, which can be followed by reductive dehalogenation to yield the parent cyclobutanone. acs.org
Thermal [2+2] Cycloadditions: While symmetry-forbidden under concerted pericyclic reaction rules, thermal [2+2] cycloadditions can proceed through stepwise mechanisms, often involving zwitterionic or diradical intermediates. chegg.com These reactions are particularly effective for electronically mismatched partners, such as electron-rich enamines and electron-deficient alkenes. wikipedia.org An important variation is the cycloaddition of alkenes with keteniminium salts, which are generated in situ from α,β-unsaturated amides. This method provides a practical, one-step route to functionalized cyclobutanes. researchgate.net
| Method | Initiation | Typical Substrates | Key Features | Reference(s) |
| Photochemical Cycloaddition | UV Light (Direct or Sensitized) | Alkene + Alkene, Alkene + Enone, Alkene + Ketene | Forms C-C bonds with high stereospecificity in some cases; can be unpredictable. | organic-chemistry.orgsynarchive.comorganic-chemistry.org |
| Thermal Cycloaddition | Heat | Keteniminium Salt + Alkene, Electron-rich + Electron-deficient Alkenes | Proceeds via stepwise mechanisms; useful for specific substrate classes. | chegg.comwikipedia.orgresearchgate.net |
Ring Expansion Reactions of Cyclopropanes and Related Systems
Ring expansion strategies provide an alternative route to cyclobutanones, leveraging the strain release of three-membered rings to drive the formation of the four-membered ring. These methods can offer excellent control over substitution patterns.
A key example is the protio-semipinacol ring expansion of tertiary vinylic cyclopropyl alcohols. This reaction, catalyzed by a combination of a chiral hydrogen-bond donor and hydrogen chloride, proceeds via protonation of the alkene followed by a stereocontrolled C-C bond migration to furnish cyclobutanones with α-quaternary stereocenters. organic-chemistry.org Another powerful method is the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes, which generates fused cyclobutane systems containing embedded quaternary centers. libretexts.org Furthermore, the treatment of α-hydroxycyclopropyl carbinols, derived from the hydroboration of 1-alkynyl-1-boronate esters, can induce a facile pinacol-type rearrangement to yield 2,3-disubstituted cyclobutanones. organic-chemistry.org
Annulation Reactions and Other Cyclobutanone-Forming Transformations
Beyond cycloadditions and ring expansions, several other transformations have been developed for the efficient synthesis of cyclobutanone rings.
Gold-Catalyzed C-H Insertion: A modern and efficient approach involves the use of oxidative gold catalysis. In this method, readily accessible alkynones are converted into strained cyclobutanones. The reaction proceeds through an oxidatively generated β-diketone-α-gold carbene intermediate, which undergoes an intramolecular insertion into an unactivated C(sp³)-H bond. This strategy is a milder alternative to traditional diazo-based C-H insertion reactions. researchgate.net
Fischer Carbene Reactions: The reaction of Fischer carbene complexes with enynes (molecules containing both an alkene and an alkyne) provides a pathway to bicyclic cyclobutanones. The carbene complex reacts preferentially with the alkyne, leading to an intermediate that cyclizes to form the cyclobutanone product. thalesnano.com
Ketene-Alkyne Cycloadditions: The reaction of a 2-haloacyl halide with an alkyne in the presence of zinc and/or tin can produce cyclobutenones, which are valuable precursors to cyclobutanones via subsequent reduction. google.com
| Transformation | Catalyst/Reagent | Starting Material | Key Intermediate | Reference(s) |
| C-H Insertion | Gold(I) Catalyst | Alkynone | β-diketone-α-gold carbene | researchgate.net |
| Ring Expansion | Chiral H-bond donor/HCl | Vinylic cyclopropyl alcohol | Cationic intermediate | organic-chemistry.org |
| Fischer Carbene Reaction | Chromium or Tungsten Carbene | Enyne | Metallocycle | thalesnano.com |
Targeted Introduction and Functionalization of the Ethynyl (B1212043) Moiety on Cyclobutanone Frameworks
Once the cyclobutanone core is established, the next critical challenge is the introduction of the ethynyl group at the C-3 position. This can be achieved either by direct alkynylation of a pre-existing cyclobutanone or by synthesizing the cyclobutane ring with a suitable functional group handle that can be later converted into the alkyne.
Alkynylation Techniques at Specific Cyclobutanone Positions
A direct and convergent approach involves the nucleophilic addition of an acetylide anion to the carbonyl group of a cyclobutanone precursor. This strategy, however, does not directly yield this compound but rather a tertiary alcohol intermediate, which must then be manipulated.
A more viable strategy begins with a precursor such as cyclobutane-1,3-dione. Selective protection of one carbonyl group, followed by nucleophilic addition of a metal acetylide (e.g., lithium acetylide or ethynylmagnesium bromide) to the remaining carbonyl, would yield a tertiary alcohol. Subsequent deprotection and oxidation would furnish the target molecule. A well-established precedent for the core reaction is the ethynylation of cyclohexanone (B45756) to produce 1-ethynylcyclohexanol, a reaction that proceeds efficiently under basic conditions with acetylene.
Illustrative Two-Step Alkynylation/Oxidation Sequence:
Nucleophilic Addition: A protected 3-oxocyclobutanol or a related precursor is reacted with a metal acetylide (e.g., LiC≡CH) to form a 3-ethynylcyclobutanol derivative.
Oxidation: The resulting secondary or tertiary alcohol is oxidized using standard reagents (e.g., PCC, Swern oxidation, or Dess-Martin periodinane) to yield the corresponding cyclobutanone.
Post-Cyclobutanone Formation Ethynylation Strategies
These strategies involve forming the cyclobutanone ring first, with a different functional group at the C-3 position, which is then converted into the ethynyl group. This provides flexibility and avoids subjecting the sensitive alkyne to the conditions of the ring-forming reaction.
Corey-Fuchs Reaction: This two-step protocol is a classic method for converting an aldehyde into a terminal alkyne. wikipedia.orgorganic-chemistry.orgjk-sci.com A hypothetical precursor, 3-oxocyclobutane-1-carbaldehyde, could be subjected to the Corey-Fuchs conditions.
Reaction with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to form a gem-dibromoalkene. alfa-chemistry.com
Treatment with a strong base, such as n-butyllithium (n-BuLi), induces elimination and metal-halogen exchange to give the terminal alkyne. alfa-chemistry.com
Seyferth-Gilbert Homologation: This reaction provides a one-carbon homologation of an aldehyde or ketone to an alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). wikipedia.orgchemeurope.com The Ohira-Bestmann modification uses dimethyl-1-diazo-2-oxopropylphosphonate, which allows for milder reaction conditions suitable for a wider range of functional groups. wikipedia.orgnrochemistry.com This would also be applicable to a precursor like 3-oxocyclobutane-1-carbaldehyde.
Sonogashira Coupling: If a precursor such as 3-halocyclobutan-1-one (e.g., 3-bromo- or 3-iodocyclobutan-1-one) is available, the ethynyl group can be introduced via a Sonogashira coupling. This powerful cross-coupling reaction uses a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and a vinyl or aryl halide. organic-chemistry.orglibretexts.orgwikipedia.org This method would involve reacting the 3-halocyclobutanone with a protected alkyne like trimethylsilylacetylene, followed by deprotection.
| Method | Precursor Functional Group | Key Reagents | Description | Reference(s) |
| Corey-Fuchs Reaction | Aldehyde | PPh₃, CBr₄, then n-BuLi | Two-step conversion of an aldehyde to a terminal alkyne via a dibromoalkene. | wikipedia.orgorganic-chemistry.orgjk-sci.com |
| Seyferth-Gilbert Homologation | Aldehyde or Ketone | Dimethyl (diazomethyl)phosphonate, base (e.g., t-BuOK) | One-step conversion of a carbonyl to an alkyne. | wikipedia.orgchemeurope.comnrochemistry.com |
| Sonogashira Coupling | Halide (I, Br) or Triflate | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Palladium-catalyzed cross-coupling to form a C(sp²)-C(sp) or C(sp³)-C(sp) bond. | organic-chemistry.orglibretexts.orgwikipedia.org |
Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Chiral Analogs
The controlled synthesis of this compound, particularly its chiral analogs, requires precise control over chemo-, regio-, and stereoselectivity. While specific literature on the enantioselective synthesis of this compound is limited, general principles of asymmetric synthesis of cyclobutane derivatives can be applied.
One potential strategy involves the stereoselective functionalization of a pre-existing cyclobutanone. For instance, the conjugate addition of an ethynyl nucleophile to a cyclobutenone precursor could, in principle, afford the target compound. The stereochemical outcome of such a reaction would be highly dependent on the nature of the chiral catalyst or auxiliary employed.
Another approach could involve a [2+2] cycloaddition reaction between an allene and a ketene precursor, a common method for constructing cyclobutanone rings. To achieve the desired 3-ethynyl substitution pattern with stereocontrol, a chiral catalyst would be necessary to govern the facial selectivity of the cycloaddition.
Visible-light photocatalysis has emerged as a powerful tool for the chemo- and regioselective synthesis of alkynyl cyclobutanes through intermolecular cross [2+2] cycloadditions of enynes with alkenes. nih.gov This methodology, while not explicitly demonstrated for this compound, offers a potential pathway where the regioselectivity is controlled by the electronic and steric properties of the reacting partners under photochemical activation. nih.gov
Catalytic Approaches in this compound Synthesis
Catalytic methods are paramount in modern synthesis for their efficiency and ability to induce selectivity. The synthesis of this compound can be envisioned through various catalytic strategies.
Transition-metal catalysis offers a plethora of options for the formation of carbon-carbon bonds. A plausible route to this compound involves the Sonogashira coupling of a 3-halocyclobutanone with a terminal alkyne. This palladium- and copper-catalyzed cross-coupling reaction is a well-established method for the formation of carbon-sp2-carbon-sp bonds. The success of this approach would hinge on the stability of the 3-halocyclobutanone under the reaction conditions and the chemoselectivity of the coupling at the C3 position.
Furthermore, transition-metal-catalyzed C-H functionalization has become an increasingly important strategy for the direct introduction of functional groups. researchgate.net A rhodium(II)-catalyzed C(sp³)-H diamination of arylcyclobutanes has been reported, showcasing the potential for functionalizing the cyclobutane ring. researchgate.net While not a direct route to an ethynyl group, it highlights the feasibility of catalytic modification of the cyclobutane core.
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild conditions. Enzymes such as reductases and lipases have been employed in the desymmetrization of prochiral ketones and the kinetic resolution of racemic mixtures to afford enantiomerically pure cyclobutane derivatives. mdpi.com A biocatalytic approach to chiral this compound could involve the enzymatic resolution of a racemic mixture of the target compound or a precursor. For example, a lipase could selectively acylate one enantiomer of a 3-ethynylcyclobutanol derivative, allowing for the separation of the two enantiomers. The development of specific enzymes for the synthesis of this particular compound would likely require directed evolution techniques. wiley.comsemanticscholar.org
Total Synthesis Applications Utilizing this compound as a Key Intermediate
Cyclobutane-containing natural products often exhibit fascinating biological activities and present formidable challenges for total synthesis. rsc.orgresearchgate.netrsc.orgresearchgate.net The strained four-membered ring can serve as a versatile synthetic handle for various transformations, including ring expansions and rearrangements. While this compound is a potentially valuable building block for the synthesis of complex molecules, a comprehensive search of the scientific literature did not yield any reported total syntheses where this specific compound was utilized as a key intermediate. The presence of both a strained ring and a reactive alkyne moiety makes it an attractive, albeit currently underexplored, synthon for the construction of intricate molecular architectures. The development of efficient synthetic routes to this compound and its chiral analogs will undoubtedly pave the way for its application in the total synthesis of natural products and other complex target molecules in the future.
Chemical Reactivity and Transformation Pathways of 3 Ethynylcyclobutan 1 One
Reactivity Profiles of the Ethynyl (B1212043) Group in 3-Ethynylcyclobutan-1-one
The terminal alkyne is a versatile functional group capable of participating in numerous synthetic transformations, including carbon-carbon bond formation, functional group interconversion, and the construction of heterocyclic systems.
Transition metal catalysis provides powerful methods for elaborating the structure of this compound by forming new carbon-carbon bonds at the terminal position of the alkyne.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgjk-sci.com For this compound, this reaction allows for the direct attachment of various aryl or vinyl substituents, providing access to a diverse range of derivatives. The reaction proceeds under mild conditions, tolerating many functional groups. wikipedia.orgjk-sci.com
Illustrative Sonogashira Coupling Reaction
Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The CuAAC reaction is a prime example of "click chemistry," a class of reactions known for their high efficiency, reliability, and simplicity. organic-chemistry.orgwikipedia.org It involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to selectively form a 1,4-disubstituted 1,2,3-triazole. sigmaaldrich.comwiley-vch.de The ethynyl group of this compound can readily participate in this reaction, enabling its conjugation to a wide variety of molecules, including polymers, biomolecules, and fluorescent probes, that have been functionalized with an azide group. nih.gov
Table 1: Overview of Transition Metal-Catalyzed Coupling Reactions
| Reaction | Catalyst System | Reactant | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl Halide | 3-(Aryl/Vinylethynyl)cyclobutan-1-one |
The carbon-carbon triple bond of the ethynyl group can undergo addition reactions with water, halogens, and hydrogen halides.
Hydration: In the presence of an acid catalyst, typically mercury(II) sulfate in aqueous sulfuric acid, alkynes undergo hydration. According to Markovnikov's rule, the addition of water to a terminal alkyne like this compound initially forms an enol intermediate, which rapidly tautomerizes to the more stable methyl ketone. This transformation converts the ethynyl group into an acetyl group.
Halogenation: Halogens such as chlorine (Cl₂) and bromine (Br₂) can add across the triple bond. The reaction can be controlled to add one equivalent of the halogen to yield a dihaloalkene or two equivalents to produce a tetrahaloalkane. The stereochemistry of the first addition is typically anti, resulting in the formation of an (E)-dihaloalkene.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the ethynyl group also follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted carbon. youtube.comyoutube.com The reaction with one equivalent of HX yields a vinyl halide. In the presence of excess hydrogen halide, a second addition reaction occurs to form a geminal dihalide, where both halogen atoms are attached to the same carbon. khanacademy.orgyoutube.com
Table 2: Addition Reactions to the Ethynyl Group
| Reaction | Reagent(s) | Intermediate | Final Product |
|---|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | 3-Acetylcyclobutan-1-one |
| Bromination (1 eq.) | Br₂ | - | 3-((E)-1,2-Dibromovinyl)cyclobutan-1-one |
| Bromination (2 eq.) | Excess Br₂ | - | 3-(1,1,2,2-Tetrabromoethyl)cyclobutan-1-one |
| Hydrobromination (1 eq.) | HBr | - | 3-(2-Bromovinyl)cyclobutan-1-one |
The oxidation state of the alkyne can be altered through various oxidative and reductive methods.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the carbon-carbon triple bond. masterorganicchemistry.com For a terminal alkyne such as in this compound, oxidative cleavage results in the formation of a carboxylic acid from the internal alkyne carbon and carbon dioxide (CO₂) from the terminal carbon. This reaction transforms the ethynyl-substituted cyclobutanone (B123998) into 1-oxocyclobutane-3-carboxylic acid.
Reduction (Hydrogenation): The alkyne can be selectively reduced to an alkene or fully reduced to an alkane.
Reduction to Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) will completely reduce the triple bond to a single bond, yielding 3-ethylcyclobutan-1-one. youtube.com
Reduction to cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), results in the syn-addition of hydrogen, stereoselectively producing the cis or (Z)-alkene. libretexts.orgreddit.com This converts the ethynyl group to a vinyl group.
Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, proceeds via a radical anion intermediate to achieve the anti-addition of hydrogen, forming the trans or (E)-alkene. libretexts.org
The ethynyl group can act as a dipolarophile or dienophile in cycloaddition reactions to form various cyclic structures.
[3+2] Cycloadditions: The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (like an azide or nitrile oxide) and a dipolarophile (the alkyne) to form a five-membered heterocycle. wikipedia.org As mentioned in the context of click chemistry, the reaction with azides is particularly prominent, leading to triazoles. Similarly, reaction with a nitrile oxide (R-CNO) would yield an isoxazole ring attached to the cyclobutanone core. ucl.ac.uk
[4+2] Cycloadditions (Diels-Alder Reaction): While alkynes are generally less reactive dienophiles than alkenes in Diels-Alder reactions, they can participate in [4+2] cycloadditions with electron-rich dienes, especially under thermal conditions. libretexts.org The reaction of this compound with a diene like 2,3-dimethyl-1,3-butadiene would produce a substituted cyclohexadiene ring fused to the cyclobutane (B1203170) structure.
Chemical Behavior of the Cyclobutanone Moiety in this compound
The carbonyl group of the cyclobutanone ring is an electrophilic center, making it susceptible to attack by nucleophiles.
Nucleophilic addition is a fundamental reaction of ketones. wikipedia.orgmasterorganicchemistry.com A wide array of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.
Addition of Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are potent nucleophiles that add to the carbonyl group to form tertiary alcohols after an acidic workup. For example, reaction with methylmagnesium bromide would yield 3-ethynyl-1-methylcyclobutan-1-ol.
Reduction to Alcohol: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts this compound into 3-ethynylcyclobutan-1-ol without affecting the alkyne.
Condensation Reactions: The carbonyl group can react with primary amines (R-NH₂) under acidic catalysis to form imines (Schiff bases) through a condensation reaction that eliminates water. Reaction with secondary amines (R₂NH) can lead to the formation of enamines.
Table 3: Reactions at the Cyclobutanone Carbonyl Center
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Grignard Addition | 1. CH₃MgBr2. H₃O⁺ | Tertiary Alcohol |
| Reduction | NaBH₄, MeOH | Secondary Alcohol |
| Imine Formation | R-NH₂, H⁺ cat. | Imine |
α-Functionalization and Enolization Chemistry
The α-protons of cyclobutanones are acidic and can be removed by a base to form an enolate. For an unsymmetrical ketone like this compound, two different enolates can potentially be formed: the kinetic enolate and the thermodynamic enolate.
Kinetic vs. Thermodynamic Enolates: The formation of the kinetic enolate would occur by deprotonation at the less sterically hindered α-carbon (C2), which is favored under conditions of a strong, bulky base (like Lithium diisopropylamide, LDA) at low temperatures. The thermodynamic enolate, the more stable of the two, would be formed by deprotonation at the more substituted α-carbon; however, in this case, both α-carbons (C2 and C4) are equally substituted. The presence of the ethynyl group at C3 might influence the acidity of the adjacent protons, but specific studies on this are lacking.
α-Functionalization: Once formed, the enolate is a potent nucleophile and can react with various electrophiles to introduce functional groups at the α-position. This could include alkylation, halogenation, or acylation. For instance, trapping the enolate with an alkyl halide would lead to an α-alkylated cyclobutanone. However, specific examples of such reactions on this compound are not detailed in the available literature.
Ring-Opening and Rearrangement Reactions of the Cyclobutanone Ring
The cyclobutanone ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening and rearrangement reactions under various conditions.
Ring-Opening: Thermal or photochemical activation can lead to the cleavage of the cyclobutane ring. For example, in a Norrish Type I cleavage, irradiation could lead to a diradical intermediate that can undergo further reactions, including decarbonylation to form a cyclopropane (B1198618) derivative or fragmentation to form an alkene and a ketene. Acid-catalyzed ring-opening is also a common pathway for cyclobutanones, often initiated by protonation of the carbonyl oxygen, which facilitates the cleavage of a C-C bond to relieve ring strain.
Rearrangement Reactions: Cyclobutanones can undergo rearrangements like the Favorskii rearrangement upon treatment with a base in the presence of a halogen at the α-position, leading to a cyclopropanecarboxylic acid derivative. Another potential transformation is a Baeyer-Villiger oxidation, where treatment with a peroxy acid would convert the cyclobutanone into a γ-lactone. While these are characteristic reactions of cyclobutanones, their application to this compound has not been specifically reported.
Intermolecular and Intramolecular Reactivity Studies of this compound
The dual functionality of this compound, possessing both a ketone and a terminal alkyne, allows for a range of potential intermolecular and intramolecular reactions.
Intermolecular Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to form larger conjugated systems. It is also a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form triazoles. The ketone functionality can undergo intermolecular reactions like aldol additions, Wittig reactions, or reductive aminations.
Intramolecular Reactions: The proximity of the ethynyl and carbonyl groups could facilitate intramolecular cyclizations under certain conditions. For example, hydration of the alkyne could lead to a 1,4-dicarbonyl compound, which might then undergo an intramolecular aldol condensation. While plausible, specific studies detailing these intramolecular pathways for this compound are not available.
Derivatization Strategies for Expanding Molecular Diversity
The reactivity of the ketone and alkyne groups provides multiple handles for derivatization.
Derivatization via the Ketone: The carbonyl group can be converted into a variety of other functional groups. For instance, reduction with sodium borohydride would yield 3-ethynylcyclobutanol. Reaction with Grignard reagents would lead to tertiary alcohols. The ketone can also be converted to an oxime, hydrazone, or, as seen in some patents, reductively aminated to form 3-ethynylcyclobutanamine.
Derivatization via the Alkyne: The terminal alkyne is a versatile functional group for derivatization. As mentioned, it can undergo cycloaddition reactions to form heterocycles or be used in various coupling reactions to build more complex carbon skeletons. For example, its use as a precursor in the synthesis of bicycloalkyl boronates has been documented, highlighting its utility in creating complex, three-dimensional molecular scaffolds.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Ethynylcyclobutan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a definitive structural assignment for 3-ethynylcyclobutan-1-one.
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The ¹³C NMR spectrum would display six signals, one for each carbon atom, reflecting the molecule's asymmetry.
¹H NMR: The ethynyl (B1212043) proton (H-1') is anticipated to appear as a singlet or a narrow triplet (due to long-range coupling) around δ 2.0-3.0 ppm. The methine proton at the C3 position (H3), being adjacent to the electron-withdrawing ethynyl group, would likely resonate in the δ 3.0-3.8 ppm range as a pentet or multiplet. The four methylene protons on C2 and C4 are diastereotopic, meaning they are chemically non-equivalent. They are expected to produce complex multiplets, likely in the δ 2.5-3.5 ppm region, due to both geminal and vicinal coupling with each other and with the H3 proton.
¹³C NMR: The carbonyl carbon (C1) is expected to have the most downfield chemical shift, predicted to be in the δ 205-215 ppm range, which is characteristic for cyclobutanones. The two alkyne carbons would appear around δ 70-90 ppm, with the substituted carbon (C1') being more downfield than the terminal carbon (C2'). The methine carbon (C3) attached to the alkyne would be found around δ 30-40 ppm. The two methylene carbons (C2 and C4) would likely resonate in the δ 40-50 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | - | ~ 208 |
| C2 | ~ 2.5 - 3.5 (m) | ~ 45 |
| C3 | ~ 3.0 - 3.8 (m) | ~ 35 |
| C4 | ~ 2.5 - 3.5 (m) | ~ 45 |
| C1' | - | ~ 85 |
Two-dimensional NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. A key correlation would be observed between the methine proton (H3) and the adjacent methylene protons (H2/H4), confirming the structure of the cyclobutane (B1203170) ring. Cross-peaks between the diastereotopic methylene protons would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the predicted proton signals to their corresponding carbon signals: the signal at ~2.5 ppm to C2', the multiplet at ~3.0-3.8 ppm to C3, and the complex multiplets at ~2.5-3.5 ppm to C2 and C4.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular puzzle. Expected key correlations would include the methylene protons (H2/H4) to the carbonyl carbon (C1) and to the methine carbon (C3). The methine proton (H3) would show correlations to the alkyne carbons (C1'/C2') and the methylene carbons (C2/C4). The ethynyl proton (H2') would correlate to both alkyne carbons (C1'/C2') and potentially to the C3 methine carbon.
Table 2: Predicted Key 2D NMR Correlations for this compound
| Experiment | Proton(s) | Correlated Atom(s) |
|---|---|---|
| COSY | H3 | H2, H4 |
| H2 | H4, H3 | |
| HSQC | H2' | C2' |
| H3 | C3 | |
| H2/H4 | C2/C4 | |
| HMBC | H2/H4 | C1, C3, C2/C4 |
| H3 | C2, C4, C1', C2' |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy provides direct evidence for the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by two highly characteristic absorption bands. The carbonyl (C=O) stretching vibration of the four-membered ring is expected at a high wavenumber, typically around 1775-1790 cm⁻¹, due to the increased ring strain which enhances the s-character of the C-C bonds adjacent to the carbonyl. The terminal alkyne group would give rise to a sharp, strong C-H stretching band near 3300 cm⁻¹ and a weaker C≡C stretching band in the 2100-2140 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond stretch, which can sometimes be weak in the IR spectrum, often produces a strong signal in the Raman spectrum, providing confirmatory evidence for the alkyne moiety.
Table 3: Predicted Principal Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| ≡C-H | Stretch | ~ 3300 |
| C-H (ring) | Stretch | ~ 2850-3000 |
| C≡C | Stretch | ~ 2120 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and can offer structural clues through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₆O, giving it a molecular weight of 94.04 g/mol .
Molecular Ion: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺•), which should appear at m/z 94.04186.
Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed via several pathways characteristic of cyclic ketones. A primary fragmentation would be the α-cleavage, involving the breaking of bonds adjacent to the carbonyl group. This could lead to the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 66, or the loss of an ethynyl radical (•C₂H, 25 Da) to yield a fragment at m/z 69. Another common pathway for cyclic ketones is cleavage to form an ethene molecule (C₂H₄, 28 Da) and a smaller radical cation, also contributing to the peak at m/z 66.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity |
|---|---|
| 94 | [C₆H₆O]⁺• (Molecular Ion) |
| 69 | [M - •C₂H]⁺ |
| 66 | [M - CO]⁺• or [M - C₂H₄]⁺• |
Application of Chiroptical Spectroscopies (e.g., ECD, ORD) for Stereochemical Assignment (if chiral derivatives are relevant)
The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, if the molecule were substituted to create a chiral center—for instance, at the C2 or C4 position—then techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would become essential for assigning the absolute configuration of the resulting enantiomers.
The ketone chromophore's n→π* electronic transition (around 280-300 nm) is particularly sensitive to the stereochemical environment. The sign of the Cotton effect observed in the ECD or ORD spectrum for this transition could be used, often in conjunction with computational predictions, to determine the absolute stereochemistry of the chiral derivative.
X-ray Crystallography for Solid-State Structural Analysis
To obtain an unambiguous, three-dimensional structure of this compound in the solid state, X-ray crystallography would be the definitive technique. smolecule.comfishersci.ca This method requires the growth of a single crystal of high quality.
Should a suitable crystal be obtained, the analysis of the X-ray diffraction pattern would yield precise data on bond lengths, bond angles, and torsional angles. fishersci.ca This would provide invaluable information on the conformation of the cyclobutane ring, confirming whether it is planar or puckered, and detailing the precise geometry of the ethynyl and carbonyl substituents. This empirical data would serve as the ultimate benchmark for validating structures determined by other spectroscopic methods or computational models. To date, a crystal structure for this specific compound has not been reported in public databases.
Chromatographic Methods for Purity Assessment and Isomer Separation
The rigorous characterization of this compound necessitates the use of high-resolution chromatographic techniques to assess its chemical purity and resolve potential stereoisomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) serve as indispensable tools for these analytical objectives. The selection of a specific method is contingent upon the analytical goal, whether it be routine purity determination or the more complex task of enantiomeric separation.
Gas Chromatography (GC)
Given its volatility, this compound is well-suited for analysis by gas chromatography. This technique is primarily employed for purity assessment and, with specialized stationary phases, for the separation of enantiomers.
Purity Assessment by GC-FID
For determining the purity of bulk samples and identifying volatile organic impurities, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust and widely utilized method. measurlabs.comresearchgate.net The FID offers high sensitivity for organic compounds and a wide linear range, making it ideal for quantification. dtic.mil A typical analysis involves separating the compound from any residual solvents, starting materials, or by-products on a capillary column. The peak area of this compound relative to the total peak area of all components in the chromatogram is used to calculate its percentage purity.
A standard GC-FID method for purity analysis would employ a non-polar or medium-polarity capillary column, which separates compounds primarily based on their boiling points and, to a lesser extent, their interactions with the stationary phase.
Table 1: Illustrative GC-FID Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | 5% Phenyl-polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |
| Injection Volume | 1.0 µL (split ratio 50:1) |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Under these conditions, hypothetical retention times for the target compound and potential impurities are presented below.
Table 2: Representative GC-FID Chromatographic Data for Purity Assessment
| Peak No. | Compound | Retention Time (min) | Area % |
| 1 | Dichloromethane (Solvent) | 2.85 | - |
| 2 | Impurity A (e.g., starting material) | 8.75 | 0.25 |
| 3 | This compound | 10.50 | 99.65 |
| 4 | Impurity B (e.g., by-product) | 12.30 | 0.10 |
Enantiomeric Separation by Chiral GC
The this compound molecule possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers ((R)- and (S)-isomers). Chiral gas chromatography is a powerful technique for the separation and quantification of these enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for the separation of cyclic ketones and other chiral molecules. researchgate.netgcms.cz
The separation is based on the differential formation of transient inclusion complexes between the enantiomers and the chiral cavities of the cyclodextrin molecules. chromatographyonline.comlibretexts.org
Table 3: Proposed Chiral GC Parameters for Enantiomeric Resolution
| Parameter | Value |
| Column | 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin CSP, 25 m x 0.25 mm ID |
| Carrier Gas | Hydrogen, constant pressure of 10 psi |
| Injector Temperature | 220 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Oven Program | Isothermal at 95 °C |
This method would allow for the baseline separation of the two enantiomers, enabling the determination of the enantiomeric excess (ee) of a given sample.
Table 4: Expected Chromatographic Results for Chiral GC Separation
| Retention Time (min) | Enantiomer | Resolution (Rs) |
| 15.2 | (R)-3-Ethynylcyclobutan-1-one | \multirow{2}{*}{2.1} |
| 16.1 | (S)-3-Ethynylcyclobutan-1-one |
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, offering advantages for the analysis of less volatile or thermally sensitive compounds. It is widely used for both purity determination and isomer separation.
Purity Assessment by RP-HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode for purity assessment. A C18 (octadecylsilane) stationary phase is typically used, with a polar mobile phase, such as a mixture of water and a miscible organic solvent like acetonitrile or methanol. Separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the cyclobutanone (B123998) ring provides a chromophore.
Table 5: General RP-HPLC Conditions for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic; Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile |
Enantiomeric Separation by Chiral HPLC
Chiral HPLC is the benchmark method for separating enantiomers and is essential for the development of enantiomerically pure compounds. phenomenex.comnih.gov This technique employs a chiral stationary phase (CSP) that provides a chiral environment for the separation to occur. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for resolving a broad range of racemic compounds, including ketones. phenomenex.com
For this compound, a normal-phase chiral HPLC method is often preferred. In some challenging separations involving alkynes, derivatization of the alkyne into a cobalt-carbonyl complex can be employed to enhance steric differences and improve resolution on the chiral column. nih.gov
Table 6: Suggested Chiral HPLC Method for Enantioseparation
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H), 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
Under these conditions, the enantiomers of this compound would exhibit different retention times due to the formation of transient diastereomeric complexes with the chiral stationary phase, allowing for their accurate quantification.
Table 7: Hypothetical Chiral HPLC Separation Data
| Retention Time (min) | Enantiomer | Resolution (Rs) |
| 9.8 | First-eluting enantiomer | \multirow{2}{*}{> 2.0} |
| 11.5 | Second-eluting enantiomer |
Theoretical and Computational Investigations of 3 Ethynylcyclobutan 1 One
Quantum Chemical Calculations of Electronic Structure, Bonding, and Strain Energy
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 3-ethynylcyclobutan-1-one. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) can elucidate its electronic structure, the nature of its chemical bonds, and the inherent strain within its four-membered ring. nih.gov
Electronic Structure and Bonding: The electronic structure of this compound is characterized by the interplay between the strained cyclobutane (B1203170) ring, the polar carbonyl group (C=O), and the electron-rich ethynyl (B1212043) group (C≡CH). The carbonyl carbon is sp² hybridized, preferring a bond angle of approximately 120°, while the ring carbons are sp³ hybridized, striving for angles near 109.5°. The significant deviation from these ideal angles within the cyclobutane ring leads to substantial angle strain.
Natural Bond Orbital (NBO) analysis on analogous cyclobutane systems shows that hyperconjugative interactions, such as those between σ(CC) and σ*(CH) orbitals, are crucial in stabilizing the puckered conformation of the ring. nih.gov For this compound, additional interactions involving the π-orbitals of the carbonyl and ethynyl groups would further influence electron distribution and molecular properties. The oxygen atom of the carbonyl group would possess the highest negative partial charge, making it a primary site for electrophilic attack and hydrogen bonding. nih.gov
| Compound | Calculated Strain Energy (kJ/mol) | Computational Method |
|---|---|---|
| Cyclobutanone (B123998) | ~120 | CBS-APNO nih.gov |
| Cyclopentanone (B42830) | ~41 | CBS-APNO nih.gov |
| Cyclohexanone (B45756) | ~29 | CBS-APNO nih.gov |
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is dominated by the puckering of the four-membered ring. Unlike a planar conformation, which would maximize angle strain and torsional strain, cyclobutane and its derivatives adopt a puckered or bent conformation to relieve some of the torsional strain. masterorganicchemistry.com
Ring Puckering and Potential Energy Surface: For the parent cyclobutane, the planar structure (D₄h symmetry) is a transition state, while the puckered, bent structure (D₂d symmetry) is the energy minimum. scispace.com The energy barrier for the inversion between the two equivalent puckered conformations is a key feature of its potential energy surface (PES). For cyclobutane itself, this barrier has been computationally estimated to be around 482 cm⁻¹ (approximately 5.8 kJ/mol or 1.4 kcal/mol). nih.govacs.org
In this compound, the substituents break the symmetry. The ethynyl group can occupy either an axial or an equatorial-like position relative to the approximate plane of the other three carbon atoms. These two puckered conformations would represent two different energy minima on the PES, separated by a transition state corresponding to the planar ring structure. The relative energies of the axial and equatorial conformers and the height of the inversion barrier would be influenced by steric and electronic interactions between the carbonyl and ethynyl groups. For monosubstituted cyclobutanes, the equatorial conformer is generally more stable. researchgate.net
| Molecule | Property | Calculated Value | Reference |
|---|---|---|---|
| Cyclobutane | Inversion Barrier | ~5.8 kJ/mol (482 cm⁻¹) | nih.govacs.org |
| Equilibrium Dihedral Angle | ~35° | researchgate.net |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides powerful insights into the reactivity of molecules by mapping out reaction pathways and identifying the structures and energies of transition states. acs.org For this compound, key reactive sites include the carbonyl group, the α-carbons, and the ethynyl group.
Norrish Type I Reaction: A characteristic photochemical reaction of ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group (α-cleavage) upon UV excitation. wikipedia.org For cyclobutanone, this reaction is particularly facile because the α-cleavage relieves the significant ring strain. nih.gov Computational studies using CASSCF and MS-CASPT2 methods have shown that the energy barrier for α-cleavage in the first excited singlet state (S₁) of cyclobutanone is only ~29 kJ/mol. nih.gov This is substantially lower than the barriers for cyclopentanone and cyclohexanone (~63 kJ/mol), a direct consequence of cyclobutanone's high ground-state strain. nih.gov Upon cleavage, a biradical intermediate is formed, which can then undergo further reactions to form products like ethene and ketene, or cyclopropane (B1198618) and carbon monoxide. arxiv.orgresearchgate.net Similar pathways would be expected for this compound, with the ethynyl group influencing the stability of the resulting radical intermediates.
Base-Catalyzed Reactions: The carbonyl group is also susceptible to nucleophilic attack. The base-catalyzed reactions of cyclic diones like cyclobutane-1,2-dione have been studied computationally. beilstein-journals.org These studies show that hydroxide (B78521) attack leads to a tetrahedral intermediate, which can then undergo reactions like a benzilic acid-type rearrangement, resulting in ring contraction. For this compound, a similar computational approach could be used to model its reaction with nucleophiles, predicting the activation energies for different potential pathways, such as addition to the carbonyl or reactions involving the acidic ethynyl proton.
| Compound | Activation Energy (kJ/mol) | Computational Method |
|---|---|---|
| Cyclobutanone | ~29 | CASSCF/MS-CASPT2 nih.gov |
| Cyclopentanone | ≥63 | CASSCF/MS-CASPT2 nih.gov |
| Cyclohexanone | ≥63 | CASSCF/MS-CASPT2 nih.gov |
Prediction and Validation of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for structure elucidation and for interpreting experimental spectra. nih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often employing the GIAO (Gauge-Including Atomic Orbital) method. For this compound, calculations would predict distinct signals for the different protons and carbons in the molecule. The chemical shifts of the cyclobutane ring protons and carbons would be sensitive to the ring's puckered conformation and the electronic effects of the carbonyl and ethynyl groups. The sp-hybridized carbons of the ethynyl group would be predicted to resonate in their characteristic region (typically 65-90 ppm in ¹³C NMR), while the terminal ethynyl proton would also have a distinct chemical shift. Comparing calculated shifts for different possible isomers or conformers with experimental data is a powerful method for structural assignment. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to the vibrational modes of a molecule. DFT frequency calculations can predict the positions and intensities of IR absorption bands. For this compound, two key vibrational modes would be of particular interest:
C=O Stretch: The carbonyl stretching frequency is highly sensitive to its electronic environment and ring strain. In strained rings, the C=O stretching frequency increases. stackexchange.comuomustansiriyah.edu.iq For example, the C=O stretch in cyclobutanone (~1785 cm⁻¹) is significantly higher than in cyclohexanone (~1715 cm⁻¹). DFT calculations can accurately reproduce this trend. researchgate.net
C≡C Stretch: The ethynyl group has a characteristic C≡C stretching frequency, typically appearing in the 2100-2260 cm⁻¹ region. Its exact position and intensity, which can be predicted computationally, would be influenced by its conjugation and electronic coupling with the rest of the molecule.
| Functional Group | Molecule | Typical Frequency Range (cm⁻¹) | Key Influence |
|---|---|---|---|
| C=O Stretch | Cyclohexanone (less strained) | ~1715 | Ring Strain stackexchange.comuomustansiriyah.edu.iq |
| Cyclobutanone (strained) | ~1785 | ||
| C≡C Stretch | Terminal Alkynes | 2100 - 2260 | Molecular Environment |
| ≡C-H Stretch | Terminal Alkynes | ~3300 | Molecular Environment |
Molecular Dynamics Simulations to Explore Dynamics and Interactions
While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time at finite temperatures. cosmosproject.co.uk MD simulations model the movement of atoms by solving Newton's equations of motion, using forces derived from molecular mechanics force fields or quantum mechanical calculations (ab initio MD).
For this compound, MD simulations could be employed to:
Explore Conformational Dynamics: Simulate the ring-puckering motion in real-time, determining the frequencies of inversion between the axial and equatorial conformers of the ethynyl group.
Analyze Solvation: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water), MD can reveal details about the solvation shell. It would likely show strong hydrogen bonding between water and the carbonyl oxygen.
Study Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces, such as dipole-dipole interactions involving the carbonyl group and potential π-stacking or hydrogen bonding involving the ethynyl group.
Although specific MD studies on this compound are unavailable, the methodology has been extensively applied to other cyclic molecules to understand their solution-phase structure and dynamics. cosmosproject.co.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of molecules to a specific property. quora.com When the property of interest is a physical or chemical property rather than a biological activity, the term Quantitative Structure-Property Relationship (QSPR) is often used. researchgate.net This approach allows for the rational design of new molecules with desired properties without the need to synthesize and test each one.
For this compound, a QSPR model could be developed to predict various physical properties. This would involve:
Descriptor Calculation: Calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and topological features of this compound and a series of related molecules. These can include descriptors for molecular weight, surface area, polarity, and quantum-chemically derived values like orbital energies (HOMO/LUMO) and partial charges.
Model Building: Using statistical methods like multiple linear regression (MLR) to build a mathematical equation that correlates the calculated descriptors with an experimentally measured property (e.g., boiling point, acidity, solubility). researchgate.netnih.gov
Rational Design: The resulting validated model could then be used to predict the properties of new, unsynthesized derivatives of this compound. By systematically modifying the structure in silico (e.g., adding different substituents) and calculating the predicted property, one can rationally design new compounds with optimized characteristics. For instance, QSPR models have been successfully developed to predict the boiling points and acidities of various classes of ketones with good accuracy. researchgate.netnih.gov
| Predicted Property | Molecular Set | Key Descriptors Used | Model Performance (R²) | Reference |
|---|---|---|---|---|
| Acidity (pKa) | Ketones | Electronic and topological descriptors | 0.91 | researchgate.net |
| Boiling Point | Diverse Organics | Bulk cohesiveness, surface charge | 0.95 - 0.97 | acs.org |
| Boiling Point | Alcohols, Alkanes, etc. | Electro-negativity topological descriptors | >0.98 | nih.gov |
Applications of 3 Ethynylcyclobutan 1 One As a Chemical Synthon and in Materials Science
3-Ethynylcyclobutan-1-one as a Key Building Block in Complex Organic Synthesis
Precursor in Natural Product Synthesis
No specific examples of this compound being utilized as a direct precursor in the total synthesis of any natural product have been identified in the surveyed literature.
Scaffold for Heterocyclic and Carbocyclic Architectures
There is no available research demonstrating the use of the this compound scaffold in the targeted synthesis of more complex heterocyclic or carbocyclic frameworks.
Role in Cascade Reactions and Multicomponent Processes
The participation of this compound in cascade or multicomponent reactions to build molecular complexity in a single synthetic operation has not been reported in the reviewed scientific literature.
Medicinal Chemistry Applications (focused on design and scaffold utility)
Integration into Privileged Scaffolds for Drug Discovery (e.g., bioisosteric replacement)
No studies have been found that describe the incorporation of the this compound moiety into known privileged scaffolds for the purpose of drug discovery or its use as a bioisosteric replacement for other functional groups.
Development of Chemical Probes and Tools for Biological Research
The development and application of chemical probes or other research tools derived from this compound for use in biological research are not documented in the available scientific literature.
Potential in Polymer and Materials Science
The bifunctional nature of this compound, possessing both a strained ring system and a terminal alkyne, makes it a highly attractive monomer for polymer synthesis. The presence of these two distinct reactive sites allows for multiple pathways to create complex macromolecular structures. The strained cyclobutane (B1203170) ring can potentially undergo ring-opening polymerization, leading to linear polymers with ketone functionalities integrated into the backbone. Concurrently, the pendant ethynyl (B1212043) group offers a site for subsequent modifications or for creating networked polymer structures.
The terminal alkyne, or ethynyl group, is a cornerstone of modern polymer chemistry, offering robust and efficient methods for both cross-linking and functionalization.
Cross-linking: Ethynyl-functionalized polymers are known to undergo thermal cross-linking at elevated temperatures. This process involves the reaction of the alkyne groups to form a stable, three-dimensional network, converting a thermoplastic precursor into a thermoset material. researchgate.net This transformation typically enhances the material's thermal stability, mechanical strength, and solvent resistance. researchgate.net For instance, polymers end-capped with phenylethynyl groups have been shown to cure at high temperatures (around 350°C) to form networks with desirable properties for aerospace applications. researchgate.net A polymer derived from this compound would possess pendant ethynyl groups along its chain, which upon heating, could lead to a highly cross-linked thermoset. The properties of the resulting material would be influenced by the cross-linking density, which can be controlled by the concentration of the ethynyl-containing monomer.
Polymer Functionalization: The ethynyl group is highly reactive in "click chemistry" reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov SPAAC is especially valuable as it proceeds without the need for a potentially toxic metal catalyst. nih.gov If this compound is incorporated into a polymer, the pendant alkyne serves as a handle for attaching a wide array of molecules, including fluorescent dyes, biomolecules, or other functional polymers. This post-polymerization modification allows for the precise tailoring of the material's properties. For example, polymers containing ketone groups have been successfully modified to introduce new functionalities. nih.govwiley-vch.deresearchgate.net
The ketone group within the cyclobutanone (B123998) ring also presents opportunities for post-polymerization modification. Ketones can react with primary amines, alkoxyamines, and hydrazines to form imines, oximes, and hydrazones, respectively, providing another avenue for functionalization. wiley-vch.de
| Functional Group | Reaction Type | Potential Outcome | Key Features |
|---|---|---|---|
| Ethynyl | Thermal Cyclization | Cross-linked thermoset | High thermal stability, enhanced mechanical properties |
| Ethynyl | Azide-Alkyne Cycloaddition (Click Chemistry) | Functionalized polymer with triazole linkages | High efficiency, mild reaction conditions, bio-orthogonal |
| Ketone | Condensation with Amines/Hydrazines | Functionalized polymer with imine/oxime/hydrazone linkages | Versatile for attaching various molecules |
The strained nature of the cyclobutane ring is a key feature that can be exploited in the synthesis of novel organic materials. nih.gov The ring strain in cyclobutanone derivatives makes them valuable intermediates for creating more complex molecular architectures through ring-opening or ring-expansion reactions. nih.govbenthamscience.comrsc.org
Ring-Opening Polymerization (ROP): The inherent strain in the cyclobutane ring of this compound suggests its potential as a monomer for ring-opening polymerization (ROP). nih.gov This process would be driven by the release of ring strain, leading to the formation of a linear polymer with a ketone group and a pendant ethynyl group in each repeating unit. Such a polymer would be a highly versatile precursor for further modifications. For instance, bifunctional monomers containing a strained ring have been used to create recyclable polyesters. nih.gov The resulting polyketone structure could exhibit unique properties and could be further functionalized via the pendant alkyne.
Synthesis of Complex Architectures: Cyclobutanone derivatives are well-established as versatile building blocks in organic synthesis for constructing complex molecules, including natural products and bioactive compounds. nih.gov The ability to undergo ring expansion makes them precursors to cyclopentanones, lactones, and lactams. nih.govmdpi.com In a materials context, this reactivity could be harnessed to create polymers with unique backbone structures that are not accessible through traditional polymerization methods. For example, radical-induced ring-opening of cyclobutanone derivatives has been used to synthesize complex cyclic systems. rsc.org
| Polymerization Strategy | Resulting Polymer Structure | Key Features of the Polymer |
|---|---|---|
| Radical or other vinyl polymerization of the ethynyl group (hypothetical) | Polyacetylene backbone with pendant cyclobutanone rings | Conjugated backbone, potential for electronic applications, reactive ketone side groups |
| Ring-Opening Polymerization (ROP) of the cyclobutanone | Linear polyketone with pendant ethynyl groups | Reactive alkyne side chains for cross-linking or functionalization |
| Copolymerization with other monomers | Copolymer with tunable properties | Incorporation of specific functionalities, control over mechanical and thermal properties |
Future Perspectives and Emerging Research Directions for 3 Ethynylcyclobutan 1 One
Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization
Future research will likely prioritize the development of environmentally benign methods for the synthesis and modification of 3-ethynylcyclobutan-1-one. Green chemistry principles, focusing on atom economy, reduced waste, and the use of sustainable reagents, will be central to these efforts.
Synthesis: Current synthetic routes to cyclobutane (B1203170) derivatives often rely on photochemical [2+2] cycloadditions. researchgate.net Future approaches could focus on topological [2+2] cycloadditions in the solid state, which can offer high stereospecificity and reduce the need for solvents. researchgate.net Another promising green approach could be adapting silver-initiated radical ring expansion/fluorination of ethynyl (B1212043) cyclobutanols, which can be performed using water as a cosolvent. lifechemicals.com The development of flow chemistry processes, which allow for rapid and mild reaction conditions, could also provide a sustainable route to 2-substituted cyclobutanones. researchgate.net
Derivatization: For the derivatization of the ketone moiety, the use of bio-based and sustainable ketones for polyvinyl alcohol modification points towards the potential for greener ketalization reactions. nih.gov Regarding the ethynyl group, deacylative alkynylation of unstrained ketones under dual nickel/photoredox catalysis represents a modern, efficient method for forming C(sp³)–C(sp) bonds with broad functional group compatibility. wikipedia.org Furthermore, the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for the derivatization of ketones offers a reliable method that avoids the drawbacks of traditional reagents like 2,4-dinitrophenylhydrazine (2,4-DNPH). pharmacy180.com
A summary of potential green chemistry approaches applicable to this compound is presented in the table below.
| Approach | Target Moiety | Potential Advantages |
| Topological [2+2] Cycloaddition | Cyclobutane Ring Synthesis | High stereospecificity, reduced solvent use. |
| Silver-initiated Radical Ring Expansion | Cyclobutane Ring Synthesis | Use of water as a cosolvent. |
| Flow Chemistry Synthesis | Cyclobutanone (B123998) Synthesis | Rapid reaction times, mild conditions, scalability. |
| Bio-based Ketalization | Ketone Derivatization | Use of sustainable reagents. |
| Dual Nickel/Photoredox Alkynylation | Ethynyl Group Derivatization | High regioselectivity, broad substrate scope. |
| PFBHA Derivatization | Ketone Derivatization | Quantitative reaction, no cleanup step required. |
Exploration of Undiscovered Reactivity and Catalytic Pathways
The strained cyclobutanone ring and the versatile alkyne functionality in this compound suggest a rich landscape for discovering novel reactivity and catalytic transformations. The inherent ring strain of the cyclobutane can be harnessed as a driving force for reactions. nih.govnih.govwikipedia.org
Future research could explore palladium-catalyzed tandem C-C bond activation/Cacchi reactions, similar to those performed between cyclobutanones and o-ethynylanilines, to create complex chiral indole derivatives. acs.org Another avenue is the rhodium-catalyzed [4+2] coupling with olefins, which could lead to the formation of novel bridged ring systems. escholarship.orgkinxcdn.com The ketone group itself can serve as a handle for further functionalization following these catalytic transformations. escholarship.org
The terminal alkyne offers a plethora of possibilities. Alkynes can serve as synthetic equivalents of ketones and aldehydes, opening up avenues in carbonyl chemistry. researchgate.net Efficient copper(I) iodide/TMEDA catalytic systems for coupling terminal alkynes with acid chlorides could be employed for the derivatization of the ethynyl group on this compound. nih.gov Furthermore, deacylative alkynylation strategies using dual nickel/photoredox catalysis could be adapted to functionalize the cyclobutanone ring itself. wikipedia.org
A table summarizing potential catalytic pathways for this compound is provided below.
| Catalytic System | Reaction Type | Potential Product |
| Palladium / Chiral Ligand | Asymmetric Tandem C-C Activation/Cacchi Reaction | Chiral Indanone-Substituted Indoles |
| Rhodium(I) | [4+2] Coupling with Olefins | Bridged Ring Systems |
| Copper(I) Iodide/TMEDA | Coupling with Acid Chlorides | Ynones |
| Dual Nickel/Photoredox | Deacylative Alkynylation | Alkyl-Tethered Alkynes |
Advancements in Asymmetric Synthesis of Chiral this compound Derivatives
The development of methods for the asymmetric synthesis of chiral this compound derivatives is a crucial future direction, as enantiomerically pure compounds are highly sought after in medicinal chemistry and materials science. nih.gov
Several strategies developed for other cyclobutanones could be adapted. For instance, a catalytic radical process involving a Co(II)-based metalloradical catalyst has been used for the asymmetric construction of α,β-disubstituted cyclobutanones. nih.gov The desymmetrization of prochiral cyclobutanones via nitrogen insertion using a chiral amine has proven effective for accessing chiral γ-lactams, a strategy that could potentially be applied to create chiral derivatives of this compound. wikipedia.orgyoutube.com
Rhodium-catalyzed asymmetric reactions of 3-substituted cyclobutanones have been used to synthesize 3,4-dihydrocoumarins with high enantioselectivity. nih.gov Similarly, the reaction of chiral 3-alkoxycyclobutanones with aldehydes, mediated by titanium(IV) chloride, has yielded 2,3-dihydro-4-pyranones with high enantiomeric excess. bath.ac.uk These methods highlight the potential for using chiral auxiliaries and catalysts to control the stereochemistry of reactions involving the cyclobutanone core.
A summary of asymmetric synthesis strategies with potential application to this compound is presented below.
| Method | Catalyst/Reagent | Key Feature |
| Asymmetric 1,4-C-H Alkylation | Co(II)-based Metalloradical Catalyst | Stereoselective construction of cyclobutanone structures. |
| Desymmetrization via Nitrogen Insertion | Chiral Amines (e.g., (1S,2R)-1-amino-2-indanol) | Asymmetric access to γ-lactams from prochiral cyclobutanones. |
| Rhodium-Catalyzed Asymmetric Reaction | Rh(I) with Chiral Ligands (e.g., (R)-SEGPHOS) | Enantioselective C-C bond cleavage. |
| Reaction with Chiral Auxiliary | Chiral 3-alkoxycyclobutanone with TiCl₄ | Yields chiral 2,3-dihydro-4-pyranones. |
Interdisciplinary Applications in Chemical Biology and Advanced Materials
The unique combination of a strained ring and a terminal alkyne in this compound opens up exciting possibilities for interdisciplinary applications.
Chemical Biology: The terminal ethynyl group is a well-established functional handle in chemical biology. acs.org It can participate in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), which is a cornerstone of bioorthogonal chemistry. nih.govacs.org This allows for the attachment of reporter molecules, such as fluorophores or biotin, to biomolecules in living systems without interfering with native biochemical processes. acs.orgmdpi.com this compound could therefore be developed into a chemical probe for labeling and studying biological targets. acs.orgacs.org The ketone functionality can also be used in bioorthogonal chemistry through the formation of oximes or hydrazones. wikipedia.orgchemrxiv.org
Advanced Materials: In materials science, cyclobutane derivatives have been used to create stress-responsive polymers. lifechemicals.com The inherent ring strain of the cyclobutane can be harnessed to drive polymerization or other material transformations. nih.gov The ethynyl group is also a valuable component in polymer chemistry. Polymers containing ethynylene units have been investigated for their optical and electrochemical properties. escholarship.orgyoutube.comnih.gov The polymerization of diethynylarenes can lead to processable, reactive polymers that can be thermally cross-linked. bath.ac.ukcaltech.edu Therefore, this compound could serve as a monomer or a cross-linking agent in the development of novel polymers with unique thermal, mechanical, or electronic properties. Continuous flow [2+2] photopolymerization is an emerging efficient technique for creating cyclobutane-based polyesters. nih.gov
Integration of Machine Learning and AI in Research on this compound
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and their application to the study of this compound could significantly accelerate progress.
Furthermore, ML can be used to predict the physicochemical and biological properties of novel derivatives of this compound, aiding in the design of new drugs or materials. nih.gov By integrating AI with cheminformatics and quantum chemistry, researchers can accelerate the entire discovery and development process, from initial synthesis design to the identification of promising applications, reducing the reliance on time-consuming trial-and-error experimentation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethynylcyclobutan-1-one, and how can reaction parameters be optimized for yield improvement?
- Methodology :
- Route 1 : Utilize cyclobutane ring formation via [2+2] photocycloaddition of alkynes, followed by ketone functionalization. Optimize reaction time and UV light intensity to enhance ring closure efficiency .
- Route 2 : Employ palladium-catalyzed coupling of ethynyl groups to pre-formed cyclobutanone derivatives. Use ligands like PPh₃ and solvents such as THF to stabilize intermediates .
- Optimization : Conduct fractional factorial experiments to test variables (temperature, catalyst loading, solvent polarity). Monitor yields via HPLC and characterize intermediates using H NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodology :
- IR Spectroscopy : Identify the ketone C=O stretch (~1750 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹). Compare with NIST reference data for cyclobutanones .
- C NMR : Assign the cyclobutane carbons (δ 25–35 ppm) and ketone carbonyl (δ 205–215 ppm). Use DEPT-135 to distinguish CH₂ groups in the ring .
- Mass Spectrometry : Confirm molecular ion [M⁺] at m/z 120 (C₆H₆O) and fragmentation patterns (e.g., loss of CO at m/z 92) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the regioselectivity of this compound in [2+2] cycloadditions with electron-deficient alkenes?
- Methodology :
- Computational Setup : Use B3LYP/6-31G(d) to model transition states and calculate activation energies. Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Validation : Cross-reference computed IR/NMR data with experimental results to confirm accuracy. For example, simulate H NMR shifts using GIAO method .
- Table : Predicted vs. Observed Regioselectivity in Cycloadditions
| Substrate | Predicted Major Product | Experimental Yield (%) |
|---|---|---|
| Acrylonitrile | 1,2-Adduct | 78 |
| Maleimide | 1,3-Adduct | 65 |
Q. What analytical frameworks are effective for resolving contradictions in reported biological activities of this compound analogs?
- Methodology :
- Data Triangulation : Compare bioassay results across studies (e.g., enzyme inhibition IC₅₀ values) while controlling for variables like solvent (DMSO vs. aqueous buffers) and cell lines .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. For example, reconcile conflicting cytotoxicity data by normalizing to control experiments .
- Case Study : Discrepancies in antimicrobial activity (Gram-positive vs. Gram-negative) may arise from compound solubility. Test lipophilicity (logP) via HPLC and correlate with bioactivity .
Methodological Standards
- Synthesis : Adhere to protocols for cyclobutanone derivatives in PubChem and NIST databases. Validate purity (>95%) via GC-MS .
- Data Reporting : Follow Beilstein Journal guidelines: report ≤5 synthetic procedures in the main text, with extended datasets in supplementary files .
- Ethics : Disclose solvent waste protocols (e.g., halogenated byproducts) in line with ECHA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
